molecular formula C9H8BrClO B15093670 2-Bromo-1-chloro-4-cyclopropoxybenzene

2-Bromo-1-chloro-4-cyclopropoxybenzene

Cat. No.: B15093670
M. Wt: 247.51 g/mol
InChI Key: DCBFHVZMVQFFFT-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and cyclopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-cyclopropoxybenzene can be achieved through several methods. One common approach involves the cyclopropylation of phenols using a copper-catalyzed Chan-Lam reaction. This method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with Cu(OAc)2 and 1,10-phenanthroline as catalysts, and 1 atm of O2 as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-cyclopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    EAS Reactions: Substituted benzene derivatives with additional halogen atoms.

    NAS Reactions: Substituted benzene derivatives with nucleophilic groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and could be explored for potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-cyclopropoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards nucleophiles, while the cyclopropoxy group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other bromochlorobenzene derivatives

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-bromo-1-chloro-4-cyclopropyloxybenzene

InChI

InChI=1S/C9H8BrClO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

DCBFHVZMVQFFFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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